

5-Methoxy-4-thiouridine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	5-Methoxy-4-thiouridine	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on **5-Methoxy-4-thiouridine** is limited in the current scientific literature. This guide provides a comprehensive overview based on the well-established properties and applications of its parent compound, 4-thiouridine (4sU), and discusses the potential influence of the 5-methoxy modification. The experimental protocols provided are based on those established for 4sU and should be considered a starting point for optimization.

Introduction

5-Methoxy-4-thiouridine is a modified pyrimidine nucleoside, analogous to the naturally occurring uridine. It is characterized by the substitution of the oxygen atom at the 4-position of the uracil ring with a sulfur atom, and the addition of a methoxy group at the 5-position. While research on this specific molecule is not extensive, its structural similarity to 4-thiouridine (4sU) suggests its potential utility in various biochemical and therapeutic applications. 4sU is widely used as a tool for metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, processing, and decay. The introduction of a 5-methoxy group may modulate the chemical and biological properties of the parent molecule, potentially offering new avenues for research and drug development.

Chemical and Physical Properties



Quantitative data for **5-Methoxy-4-thiouridine** is sparse. The following table summarizes predicted and known values for **5-Methoxy-4-thiouridine** and related compounds.

Property	5-Methoxy-4- thiouridine (Predicted/Inferred)	4-Thiouridine (Experimental)	5-Methoxyuridine (Experimental)
Molecular Formula	C10H14N2O5S	C ₉ H ₁₂ N ₂ O ₅ S	C10H14N2O7[1]
Molecular Weight	290.29 g/mol	260.26 g/mol	274.23 g/mol [1]
Density	1.67 ± 0.1 g/cm ³ [2]	~1.7 g/cm³	Not Available
рКа	3.69 ± 0.40[2]	8.2	Not Available
UV λmax	~330 nm (inferred)	~331 nm (in water)	Not Available

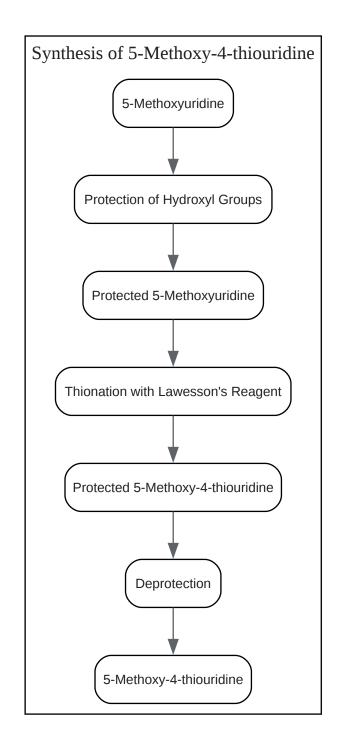
Note: The UV λ max for **5-Methoxy-4-thiouridine** is inferred from 4-thiouridine, as the 4-thio group is the primary chromophore responsible for its characteristic long-wavelength absorption. The 5-methoxy group is not expected to significantly shift this value.

Synthesis and Reactivity Synthesis

A likely synthetic route to **5-Methoxy-4-thiouridine** would involve the thionation of a protected 5-methoxyuridine precursor. A common method for this transformation is the use of Lawesson's reagent.

DOT Script for Synthesis Workflow





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Caption: Generalized synthetic workflow for **5-Methoxy-4-thiouridine**.

Reactivity



The key reactive center of **5-Methoxy-4-thiouridine** is the thiol group at the 4-position. This group allows for specific chemical modifications, which is the basis for its utility in metabolic labeling.

- Alkylation: The thiol group can be readily alkylated with reagents such as iodoacetamide.
 This reaction is central to methods like SLAM-seq, where the alkylated 4-thiouridine is read as a cytidine by reverse transcriptase.[3]
- Reaction with Disulfides: The thiol group reacts with activated disulfides, such as biotin-HPDP or MTS-biotin, to form a disulfide bond. This reaction is used to attach a biotin tag to the RNA for subsequent purification.[4][5]

The 5-methoxy group is an electron-donating group, which could potentially increase the nucleophilicity of the uracil ring and influence its reactivity in other contexts.

Application in Metabolic Labeling of RNA

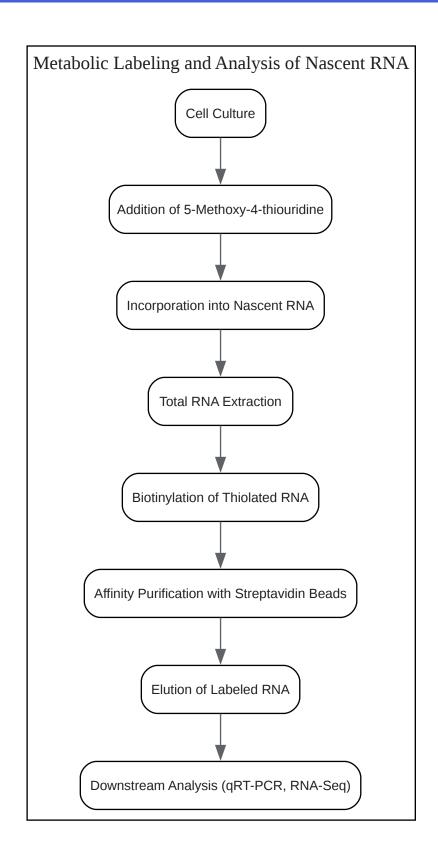
The primary application of 4-thiouridine analogues is the metabolic labeling of newly transcribed RNA. This technique allows for the temporal resolution of gene expression dynamics.

Principle

When introduced to cells, **5-Methoxy-4-thiouridine** would likely be taken up and converted to its triphosphate form by the cellular nucleotide salvage pathway. This triphosphate analogue can then be incorporated into newly synthesized RNA by RNA polymerases in place of uridine triphosphate. The incorporated **5-Methoxy-4-thiouridine** provides a chemical handle for the subsequent isolation and analysis of the nascent RNA.

DOT Script for Metabolic Labeling Workflow





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Caption: Experimental workflow for metabolic labeling of RNA.



Experimental Protocols

The following protocols are adapted from established methods for 4-thiouridine and should be optimized for **5-Methoxy-4-thiouridine**.[6][7]

Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture

- Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.
- Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-Methoxy-4-thiouridine. A starting concentration range similar to that used for 4sU (e.g., 50-500 μM) is recommended.
- Metabolic Labeling: Aspirate the existing medium and replace it with the labeling medium.
 Incubate for the desired period (e.g., 15 minutes to 24 hours).
- Cell Harvesting: Aspirate the labeling medium, wash the cells once with ice-cold PBS, and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

- Lysis: Lyse the cells using a reagent such as TRIzol according to the manufacturer's protocol.
- Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.
- RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
- Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 3: Biotinylation of Thiolated RNA

 Reaction Setup: In a typical reaction, mix total RNA with a biotinylating reagent such as Biotin-HPDP in a suitable buffer.



- Incubation: Incubate the reaction at room temperature for 1.5 hours with rotation.
- Removal of Unreacted Biotin: Extract the reaction mixture with chloroform to remove unreacted biotin.
- RNA Precipitation: Precipitate the biotinylated RNA using isopropanol.

Protocol 4: Purification of Biotinylated RNA

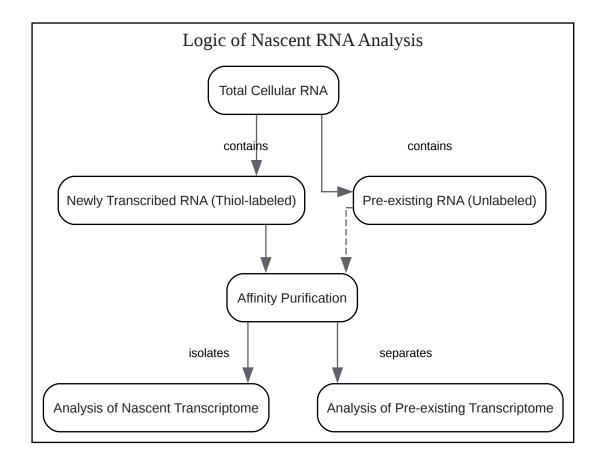
- Bead Preparation: Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.
- Binding: Resuspend the beads in binding buffer, add the biotinylated RNA, and incubate to allow binding.
- Washing: Wash the beads extensively to remove non-specifically bound RNA.
- Elution: Elute the captured RNA by cleaving the disulfide bond with a reducing agent like DTT.
- Final Precipitation: Precipitate the eluted RNA for downstream applications.

Potential Signaling Pathway and Logical Relationship Analysis

The primary "signaling pathway" in which **5-Methoxy-4-thiouridine** participates is the nucleotide salvage pathway, leading to its incorporation into RNA. The logical relationship of its application lies in the ability to separate newly transcribed RNA from the total RNA pool, allowing for the study of gene expression dynamics.

DOT Script for the Logic of Nascent RNA Analysis





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Caption: Logical separation of RNA populations via metabolic labeling.

Conclusion

5-Methoxy-4-thiouridine is a promising but understudied nucleoside analogue. Based on the extensive research on 4-thiouridine, it is highly likely to be a valuable tool for metabolic labeling of RNA. The presence of the 5-methoxy group may influence its uptake, incorporation efficiency, and reactivity, potentially offering advantages over the parent compound in certain applications. Further research is needed to fully characterize its chemical properties and biological activity. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the potential of **5-Methoxy-4-thiouridine**.



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